Kemptide
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Overview
Description
Deamino-Leu-DL-Arg-DL-Arg-DL-Ala-DL-Ser-al is a synthetic peptide composed of five amino acids: leucine, arginine, alanine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kemptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Deamino-Leu-DL-Arg-DL-Arg-DL-Ala-DL-Ser-al can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can replace specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.
Scientific Research Applications
Deamino-Leu-DL-Arg-DL-Arg-DL-Ala-DL-Ser-al has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Kemptide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Leu-DL-Arg-DL-Arg-DL-Ala-DL-Ser-al: Similar structure but with the presence of the amino group in leucine.
DL-Arg-DL-Arg-DL-Ala-DL-Ser-al: Lacks the leucine residue.
Leu-DL-Arg-DL-Ala-DL-Ser-al: Lacks one arginine residue.
Uniqueness
Deamino-Leu-DL-Arg-DL-Arg-DL-Ala-DL-Ser-al is unique due to the absence of the amino group in leucine, which can influence its chemical properties and biological activity. This structural difference can affect its stability, solubility, and interaction with molecular targets.
Biological Activity
Kemptide is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, primarily recognized as a substrate for cyclic AMP-dependent protein kinase (PKA). Its significance in biochemical research stems from its role in facilitating the understanding of PKA activity and its regulatory mechanisms in various biological processes.
This compound is characterized by its ability to undergo phosphorylation by PKA, which is crucial for numerous cellular functions. The phosphorylation process involves the transfer of a phosphate group from ATP to specific serine or threonine residues within the peptide, thereby altering its functional properties.
Phosphorylation Dynamics
- Km Values : this compound exhibits Km values ranging from 3 to 4 μM when phosphorylated by PKA, indicating its effective interaction with the enzyme under physiological conditions .
- Inhibitory Effects : The phosphorylation of this compound can be influenced by protein kinase inhibitors (PKIs), such as PKI(5-24), which specifically inhibit cAMP-PK activity, showcasing this compound's utility in studying PKA regulation .
Applications in Research
This compound has been employed in various experimental setups to elucidate PKA activity and inhibition mechanisms. Below are notable applications:
1. Kinase Activity Assays
This compound serves as a substrate in both radioactive and non-radioactive assays for measuring PKA activity. The development of methods such as the Kinase Mobility Shift Assay (KiMSA) allows for real-time monitoring of PKA activity using fluorescently labeled this compound, providing an alternative to traditional radioactive methods .
2. Electrochemical Biosensors
Recent advancements have introduced label-free electrochemical biosensors utilizing this compound to monitor PKA activity. This method involves measuring changes in electrochemical signals upon phosphorylation of this compound, allowing for sensitive detection of enzymatic activity and inhibition .
3. Peptide Array Screening
This compound has been utilized in peptide array-based screening systems to identify novel peptides with enhanced biological activity. This approach facilitates the assessment of peptide interactions with cellular components, contributing to the design of more effective therapeutic agents .
Study on Phosphorylation Efficiency
A study demonstrated that this compound's phosphorylation efficiency was significantly influenced by its structural conformation and the presence of specific amino acid residues. Molecular dynamics simulations revealed that certain mutations within the this compound sequence could enhance or diminish its affinity for PKA, highlighting the importance of peptide design in therapeutic applications .
Comparison with Other Substrates
Research comparing this compound with other peptide substrates indicated that this compound exhibited superior phosphorylation rates, making it a preferred choice for studying PKA dynamics. For instance, it was shown that this compound outperformed angiotensin peptides when used as a substrate for cholera toxin, emphasizing its versatility in biochemical assays .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
Parameter | Value/Description |
---|---|
Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly |
Km Value | 3-4 μM |
Phosphorylation Rate | High compared to other substrates |
Inhibitors | PKI(5-24), H-89 (specificity towards PKA) |
Applications | Kinase assays, electrochemical biosensors, peptide screening |
Properties
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[[1-[(1-hydroxy-3-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N10O6/c1-14(2)8-9-19(37)33-17(6-4-10-29-23(25)26)22(40)34-18(7-5-11-30-24(27)28)21(39)31-15(3)20(38)32-16(12-35)13-36/h12,14-18,36H,4-11,13H2,1-3H3,(H,31,39)(H,32,38)(H,33,37)(H,34,40)(H4,25,26,29)(H4,27,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVKCSTYVGGYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.